![molecular formula C21H20N6OS2 B3503020 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3503020.png)
2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
This compound is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known for their promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of substituted benzylidenamino with substituted phenoxymethyl . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction between substituted benzylidenamino and substituted phenoxymethyl . This reaction is facilitated by the presence of a catalytic amount of pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by their molecular structure. For instance, the linear formula of a similar compound is C26H26N4OS . Its molecular weight is 442.587 .Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
properties
IUPAC Name |
2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-15-23-25-20(30-15)22-19(28)14-29-21-26-24-18(12-16-8-4-2-5-9-16)27(21)13-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,22,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQIPVOGIMLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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